molecular formula C8H8N4 B3141938 4-(4H-1,2,4-triazol-3-yl)aniline CAS No. 4922-51-4

4-(4H-1,2,4-triazol-3-yl)aniline

Cat. No. B3141938
CAS RN: 4922-51-4
M. Wt: 160.18 g/mol
InChI Key: KTEQHOVTBRZQPC-UHFFFAOYSA-N
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Description

“4-(4H-1,2,4-triazol-3-yl)aniline” is a chemical compound with the molecular formula C8H8N4 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-triazol-3-yl)aniline” can be represented by the SMILES string NC1=CC(N2C=NN=C2)=CC=C1 . This indicates that the compound contains an aniline group (a benzene ring with an attached amino group) and a 1,2,4-triazole group .

Scientific Research Applications

Anticancer Agents

The 1,2,4-triazole derivatives, including 4-(4H-1,2,4-triazol-3-yl)aniline, have been synthesized and evaluated as promising anticancer agents . These compounds showed promising cytotoxic activity against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antifungal Activity

4-(4H-1,2,4-triazol-3-yl)aniline derivatives have potential antifungal activity . They have been synthesized and evaluated for their antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces . Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

4-(4H-1,2,4-triazol-3-yl)aniline has been used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provided the rapid synthesis of these compounds and obtained different products with structural diversity .

Quantitative Structure-Activity Relationship (QSAR) Study

4-(4H-1,2,4-triazol-3-yl)aniline has been used in QSAR studies to determine the antifungal activity against A. solani . The proposed method, due to the high predictive ability, could be a useful aid to the costly and time-consuming experiments .

Synthesis of 1,2,4-triazole Hybrids

4-(4H-1,2,4-triazol-3-yl)aniline has been used in the synthesis of 1,2,4-triazole hybrids . These hybrids had weak to high cytotoxic activities against two tumor cell lines, with IC50 value ranges of 15.6–39.8 and 23.9–41.8 µM for MCF-7 and HCT-116 cells, respectively .

Inhibition of Carbonic Anhydrase Isozymes

4-(4H-1,2,4-triazol-3-yl)aniline derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase isozymes . This is an important area of research in medicinal chemistry .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEQHOVTBRZQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4H-1,2,4-triazol-3-yl)aniline

CAS RN

4922-51-4
Record name 4-(4H-1,2,4-triazol-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-(4-Nitro-phenyl)-1H-[1,2,4]triazole (510 mg) was suspended in 50 mL of ethyl acetate and 56 mg of 10% Pd/C was added. The mixture was hydrogenated under 50 Psi for 100 min. The mixture was filtered and the filtrate was concentrate to give a solid. 497 mg
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
56 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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